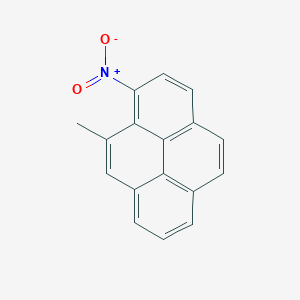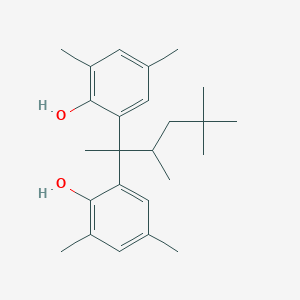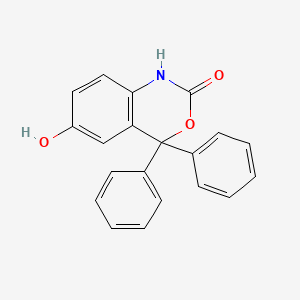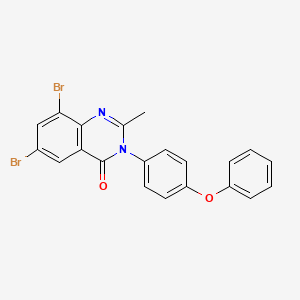
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of a quinazolinone precursor.
Methylation: Addition of a methyl group at the 2 position.
Phenoxyphenyl Substitution: Introduction of a 4-phenoxyphenyl group at the 3 position through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Reduction of bromine atoms to hydrogen or other substituents.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions could produce various functionalized quinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential development of new pharmaceuticals targeting specific diseases.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-methylquinazolin-4(3H)-one: Lacks the 4-phenoxyphenyl group.
2-Methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one: Lacks the bromine atoms at positions 6 and 8.
6,8-Dibromoquinazolin-4(3H)-one: Lacks both the methyl and 4-phenoxyphenyl groups.
Uniqueness
6,8-Dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is unique due to the combination of bromine, methyl, and phenoxyphenyl substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
88538-97-0 |
|---|---|
Molecular Formula |
C21H14Br2N2O2 |
Molecular Weight |
486.2 g/mol |
IUPAC Name |
6,8-dibromo-2-methyl-3-(4-phenoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H14Br2N2O2/c1-13-24-20-18(11-14(22)12-19(20)23)21(26)25(13)15-7-9-17(10-8-15)27-16-5-3-2-4-6-16/h2-12H,1H3 |
InChI Key |
LGPZDIHPKSJDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


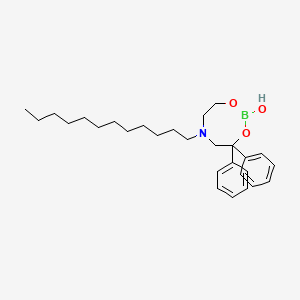
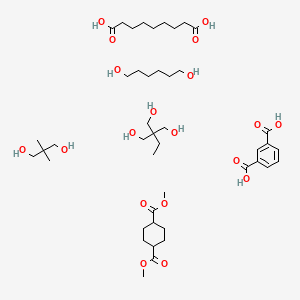
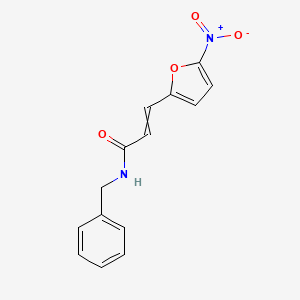
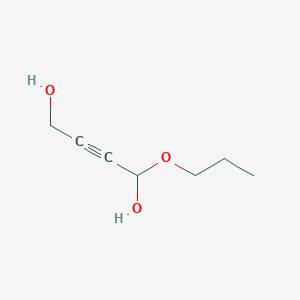

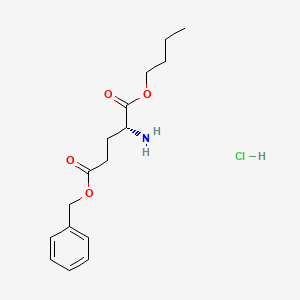
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
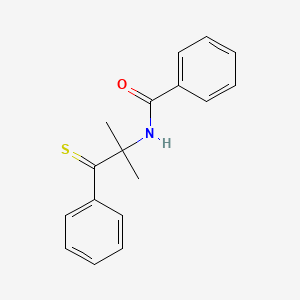
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)

